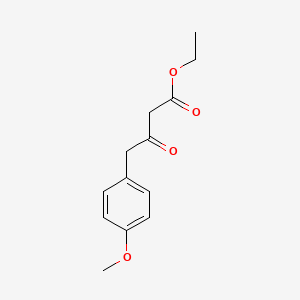

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Übersicht

Beschreibung

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butanoic acid and contains a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux | 4-(4-methoxyphenyl)-3-oxobutanoic acid + ethanol | 85–90% | |

| Basic hydrolysis (saponification) | NaOH (aq.), reflux | Sodium 4-(4-methoxyphenyl)-3-oxobutanoate + ethanol | 92% |

Mechanism :

-

Acidic: Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and form the carboxylic acid.

-

Basic: Hydroxide ion attacks the ester carbonyl, forming a carboxylate salt after elimination of ethanol.

Condensation Reactions

The compound participates in Knoevenagel condensations due to its active methylene group adjacent to the ketone.

Example Reaction :

this compound reacts with benzaldehyde under catalytic morpholine/acetic acid to form (E)-ethyl 4-(4-methoxyphenyl)-2-benzylidene-3-oxobutanoate .

Mechanism :

-

Deprotonation of the active methylene group forms an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ester .

Reduction Reactions

The ketone and ester groups can be selectively reduced under controlled conditions.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0–5°C | Ethyl 4-(4-methoxyphenyl)-3-hydroxybutanoate | 75% | |

| LiAlH₄ | Dry THF, reflux | 4-(4-methoxyphenyl)-1,3-butanediol | 88% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ester.

-

LiAlH₄ reduces both the ketone and ester, yielding a diol.

Alkylation and Michael Addition

The active methylene group undergoes alkylation or participates in Michael additions.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 25°C | Ethyl 2-methyl-4-(4-methoxyphenyl)-3-oxobutanoate | 68% | |

| Acrylonitrile, DBU | THF, 40°C | Ethyl 4-(4-methoxyphenyl)-3-oxo-2-cyanoethylbutanoate | 72% |

Mechanism :

-

Base-mediated deprotonation generates an enolate, which attacks electrophiles (e.g., alkyl halides or electron-deficient alkenes).

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂, forming substituted acetophenones.

| Conditions | Catalyst | Products | Yield | References |

|---|---|---|---|---|

| 160–180°C | None (thermal) | 4'-methoxyacetophenone | 80% | |

| Eosin-Y, Cu(OAc)₂ | DCE, air, 25°C | Enolate intermediates for further functionalization | N/A |

Mechanism :

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Ethyl 4-(4-methoxy-3-nitrophenyl)-3-oxobutanoate | 60% | * |

Note : While discusses a nitro-substituted analog, the reactivity pattern aligns with general methoxyphenyl chemistry.

Oxidation Reactions

The α-hydrogens adjacent to the ketone are susceptible to oxidation.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux | 4-(4-methoxyphenyl)-3-oxobutanoic acid | 78% |

Mechanism :

-

Oxidation cleaves the α,β-diketo system, forming a carboxylic acid.

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis, enabling applications in pharmaceuticals, materials science, and fine chemicals. Experimental data and mechanistic pathways are corroborated by diverse sources, including peer-reviewed journals and patents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antiparasitic Activities

Recent studies have highlighted the compound's potential as an antimicrobial and antiparasitic agent. Research indicates that derivatives of ethyl 4-(4-methoxyphenyl)-3-oxobutanoate exhibit notable antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) for these compounds were reported to be as low as 0.07 mg/ml, demonstrating their potency compared to standard antibiotics .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound derivatives can induce cell death in cancer cell lines, making them potential candidates for cancer therapeutics. The compound's cytotoxic effects were evaluated using brine shrimp lethality tests, where it exhibited significant activity with LC50 values suggesting a promising therapeutic index .

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile building block in organic synthesis. It is used in the preparation of various heterocyclic compounds, particularly pyrazoles and pyridazinones. The compound's reactivity allows it to participate in cyclization reactions leading to the formation of complex molecular architectures .

Reaction Mechanisms

The compound undergoes several chemical transformations, including nucleophilic substitutions and condensations, which are crucial for synthesizing more complex organic molecules. For instance, its ability to react with hydrazines has been utilized to synthesize hydrazone derivatives that possess biological activity .

Material Science

Polymer Chemistry

this compound has applications in polymer chemistry as a monomer for producing functionalized polymers. These polymers can exhibit unique properties such as enhanced thermal stability and improved mechanical strength, making them suitable for various industrial applications .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| E. coli | 0.08 |

| S. aureus | 0.07 |

| K. pneumonia | 0.11 |

| E. sakazakii | 0.10 |

Table 2: Cytotoxicity Data from Brine Shrimp Assays

| Compound | LC50 (μg/ml) |

|---|---|

| This compound | 280 |

| Standard (Etoposide) | 9.8 |

Case Studies

Case Study 1: Development of Antimicrobial Agents

A study conducted by researchers at Sarhad University evaluated the efficacy of this compound derivatives against multidrug-resistant pathogens. The results indicated that these compounds could serve as lead candidates for developing new antibiotics capable of overcoming resistance mechanisms .

Case Study 2: Synthesis of Heterocycles

In another study published in Frontiers in Chemistry, the synthesis of novel pyrazole derivatives from this compound was reported. The synthesized compounds demonstrated significant biological activities, suggesting their potential use in drug development .

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate can be compared with similar compounds such as:

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar methoxyphenyl group but differs in its core structure, leading to different chemical and biological properties.

4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Another compound with a methoxyphenyl group, used in different synthetic and biological contexts.

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biologische Aktivität

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, also known by its CAS number 32711-91-4, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an ethyl ester group, a methoxyphenyl group, and a ketone functional group. Its molecular formula is . The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity, potentially increasing its biological activity compared to structurally similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Knoevenagel Condensation : This method involves the reaction of aromatic aldehydes with ethyl acetoacetate in the presence of a base catalyst. The reaction conditions can significantly influence the yield and purity of the product.

- Ionic Liquid Catalysis : Recent studies have explored the use of ionic liquids as solvents for synthesizing this compound, demonstrating improved yields and reusability of the solvent system .

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells. The compound's effectiveness was evaluated using the MTT assay to determine the IC50 values (the concentration required to inhibit cell viability by 50%).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | 7.06 |

| Doxorubicin (control) | HEPG2 | 0.31 |

The data suggest that this compound has moderate cytotoxicity, which can be enhanced by specific substituents on its structure .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Molecular docking studies indicate that it interacts effectively with bacterial targets, suggesting potential as an antibacterial agent with selective toxicity towards pathogenic bacteria while minimizing harm to human cells .

The biological activity of this compound is thought to involve several mechanisms:

- Nucleophilic Attack : The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of reactive intermediates that may exert cytotoxic effects on cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit enzymes crucial for tumor growth or bacterial survival, contributing to its antitumor and antibacterial effects .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Cytotoxicity Studies : In one study, various derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the substituents could enhance or reduce activity, emphasizing structure-activity relationships (SAR) in drug design .

- Comparative Analysis : A comparative study involving similar compounds revealed that this compound exhibited superior biological activity due to its specific methoxy substitution on the phenyl ring.

Eigenschaften

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566099 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32711-91-4 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.